4-(2-Ethylphenyl)piperidine
Description
Prevalence and Importance of Piperidine (B6355638) Scaffolds in Chemical Research
The piperidine motif, a six-membered heterocyclic ring containing a nitrogen atom, stands as a cornerstone in the field of medicinal chemistry and drug discovery. researchgate.netmdpi.com This scaffold is a prevalent feature in a multitude of pharmaceutical agents across more than twenty therapeutic classes, as well as in naturally occurring alkaloids. researchgate.netnih.gov The widespread application of piperidine derivatives stems from their ability to confer favorable physicochemical and biological properties to a molecule. clinmedkaz.org These properties include enhanced membrane permeability, metabolic stability, and the capacity for precise three-dimensional orientation of substituents, which allows for optimal interaction with biological targets like enzymes and receptors. clinmedkaz.org
The versatility of the piperidine ring allows for extensive chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening. mdpi.com Researchers have developed numerous synthetic strategies to access substituted piperidines, including hydrogenation of corresponding pyridine (B92270) precursors, intramolecular cyclizations, and multicomponent reactions. mdpi.comnih.gov These methods provide pathways to a wide array of derivatives, such as substituted piperidines, spiropiperidines, and condensed piperidine systems. nih.gov The continuous development of novel and efficient synthetic routes to these scaffolds remains a significant focus of modern organic chemistry. nih.gov
The introduction of substituents onto the piperidine ring can modulate a compound's biological activity, selectivity, and pharmacokinetic profile. sci-hub.se For instance, the addition of aryl groups at the 4-position has led to the discovery of potent therapeutic agents. sci-hub.se The academic and industrial interest in piperidine scaffolds is underscored by the large number of U.S. FDA-approved drugs that contain this heterocyclic system. researchgate.net
General Academic Relevance of 4-(2-Ethylphenyl)piperidine within the Substituted Piperidine Class
Within the broad and significant class of substituted piperidines, the 4-arylpiperidine structural motif is of particular academic interest. This compound belongs to this subclass, featuring a phenyl group substituted with an ethyl group at the ortho position, attached to the 4-position of the piperidine ring. While specific research detailing the biological activity and applications of this compound is not extensively documented in publicly available literature, its structural characteristics place it within a class of compounds that have been investigated for various potential therapeutic applications. ontosight.ai
The academic relevance of this compound can be inferred from studies on structurally similar compounds, such as other 4-arylpiperidines. This class of compounds has been explored for its potential as opioid antagonists, among other central nervous system targets. sci-hub.se The synthesis of 4-arylpiperidines is a well-explored area of research, with methods like the Suzuki cross-coupling reaction being employed to create the crucial carbon-carbon bond between the piperidine and aryl rings. sci-hub.seresearchgate.net These synthetic strategies are often designed to be versatile, allowing for the creation of a variety of analogues for structure-activity relationship (SAR) studies. sci-hub.se
The substitution pattern on the phenyl ring can significantly influence the biological activity of 4-arylpiperidines. The presence of an ethyl group at the 2-position of the phenyl ring in this compound introduces specific steric and electronic properties that could modulate its interaction with biological targets. Research on similar compounds, such as 4-(2-methylphenyl)piperidine, indicates that these molecules are of interest in pharmacological research due to their structural similarity to other biologically active compounds. ontosight.ai Therefore, this compound represents a scaffold of academic interest for the potential discovery of novel bioactive molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4-(2-ethylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-2-11-5-3-4-6-13(11)12-7-9-14-10-8-12/h3-6,12,14H,2,7-10H2,1H3 |
InChI Key |
CGOGQDJGHQWGGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Ethylphenyl Piperidine and Analogous Structures
Strategies for Piperidine (B6355638) Ring Construction
The formation of the piperidine core can be achieved through a variety of strategic bond formations and ring-closing reactions. These methods offer access to a wide range of substitution patterns and stereochemical outcomes.
Alkene Cyclization and Oxidative Amination Approaches
The cyclization of unsaturated amines is a powerful strategy for constructing the piperidine ring. This can be achieved through several catalytic processes.
Oxidative Amination of Alkenes: Gold(I) and palladium catalysts have been employed for the oxidative amination of unactivated alkenes to form substituted piperidines. nih.gov For instance, a gold(I) complex can catalyze the reaction using an iodine(III) oxidizing agent, leading to the difunctionalization of a double bond and simultaneous formation of the N-heterocycle. nih.gov Palladium catalysis, particularly with specialized pyridine-oxazoline ligands, has enabled enantioselective versions of this transformation. nih.gov
Radical Cyclization: Radical-mediated cyclization of amino-aldehydes, catalyzed by cobalt(II), provides a route to various piperidines. nih.gov This method can sometimes be accompanied by the formation of linear alkene by-products. nih.gov Another approach involves the radical cyclization of 1,6-enynes, initiated by borane (B79455) addition and subsequent oxidation. nih.gov
Wacker-Type Aerobic Oxidative Cyclization: A base-free palladium catalyst enables the synthesis of six-membered nitrogen heterocycles, including piperidines, through a Wacker-type aerobic oxidative cyclization of alkenes. organic-chemistry.org
Intramolecular Hydroamination: Rhodium complexes can catalyze the intramolecular anti-Markovnikov hydroamination of certain amino-alkenes to yield 3-arylpiperidines. organic-chemistry.org Similarly, palladium-catalyzed intramolecular hydroamination using 8-aminoquinoline (B160924) as a directing group has been developed for the synthesis of five and six-membered heterocycles. nih.gov
Reduction and Addition Reactions to Pyridine (B92270) and Piperidinone Derivatives
The reduction of readily available pyridine and piperidinone precursors is a classical and widely used method for piperidine synthesis.
Hydrogenation of Pyridines: Pyridines can be hydrogenated to piperidines under various conditions, often employing transition metal catalysts like ruthenium, rhodium, and nickel under high pressure and temperature. nih.gov Diastereoselective cis-hydrogenation of multi-substituted pyridines has been achieved with heterogeneous ruthenium catalysts. nih.gov Boron ions in the presence of hydrosilanes have also been shown to diastereoselectively reduce substituted pyridines. nih.gov A notable development is the use of samarium diiodide in the presence of water for the rapid and high-yield reduction of pyridine to piperidine at room temperature. clockss.org
Reductive Transamination of Pyridinium (B92312) Salts: A rhodium-catalyzed transfer hydrogenation of pyridinium salts using formic acid as the hydrogen source can produce N-(hetero)aryl piperidines. This process involves the initial reduction to a dihydropyridine, which is then hydrolyzed and undergoes reductive amination with an external amine. acs.org
Reactions with Piperidinones: N-substituted 4-piperidones are versatile starting materials. They can undergo addition reactions with various nucleophiles. For example, the addition of tris(trimethylsilyl) phosphite (B83602) to N-substituted 4-piperidones provides a route to functionalized phosphonic acids containing a piperidine moiety. bakhtiniada.ru Palladium-catalyzed cross-coupling reactions of the corresponding enol phosphates or triflates can also be used to introduce substituents. researchgate.net
| Precursor | Reagent/Catalyst | Product | Key Features |
|---|---|---|---|
| Pyridine | SmI2/H2O | Piperidine | Rapid, high yield at room temperature. clockss.org |
| Substituted Pyridines | Ru heterogeneous catalyst | cis-Substituted Piperidines | Diastereoselective cis-hydrogenation. nih.gov |
| Pyridinium Salts | Rh catalyst, HCOOH | N-(hetero)aryl Piperidines | Reductive transamination process. acs.org |
| N-substituted 4-piperidone | Tris(trimethylsilyl) phosphite | 4-hydroxy-4-phosphonylpiperidine derivatives | Convenient synthesis of phosphonic acids. bakhtiniada.ru |
Aza-Pummerer Annulation Methods
The aza-Pummerer reaction provides a unique approach to piperidine ring construction. A [5+1] acid-mediated annulation using an aza-Pummerer approach has been reported. mdpi.com In this method, an acid complex promotes the formation of a carbenium ion from dimethyl sulfoxide, which then reacts with a homoallylic amine to generate 4-chloropiperidines in a process that forms three new bonds (C-N, C-C, and C-Cl). mdpi.comnih.govacs.orgorganic-chemistry.org
Intramolecular Amination and C-N Bond Forming Reactions
Direct C-H amination has emerged as a powerful tool for the synthesis of saturated N-heterocycles.
Visible-Light-Mediated C(sp³)–H Amination: An iodine-catalyzed intramolecular C(sp³)–H amination under visible light has been developed for the selective synthesis of piperidines. acs.orgscispace.comresearchgate.net This method effectively overrides the more common Hofmann-Löffler reaction that typically favors pyrrolidine (B122466) formation. acs.org The reaction proceeds through a radical C-H functionalization and an iodine-catalyzed C-N bond formation. acs.orgscispace.com
Copper-Catalyzed Intramolecular C-H Amination: Copper complexes have been used to catalyze the intramolecular C-H amination of N-fluoride amides to produce both pyrrolidines and piperidines. nih.govacs.org Mechanistic studies suggest the involvement of a copper(II) fluoride (B91410) intermediate. nih.govacs.org
Intramolecular aza-Michael Reactions (IMAMR): The intramolecular aza-Michael reaction is a straightforward strategy for creating enantiomerically enriched piperidines. mdpi.com Organocatalysts, such as quinoline (B57606) derivatives, have been successfully used to promote the enantioselective synthesis of di- and tri-substituted piperidines. mdpi.com
| Method | Catalyst/Reagent | Substrate | Key Features |
|---|---|---|---|
| Visible-Light C(sp³)–H Amination | Iodine, NBS, Visible Light | Tosylamides | Selective for piperidine over pyrrolidine formation. acs.orgscispace.comresearchgate.net |
| Copper-Catalyzed C-H Amination | [TpxCuL] complexes | N-fluoride amides | Applicable to both piperidine and pyrrolidine synthesis. nih.govacs.org |
| Intramolecular aza-Michael Reaction | Quinoline organocatalyst | N-tethered alkenes | Enantioselective synthesis of substituted piperidines. mdpi.com |
Ring Expansion Strategies
Ring expansion methodologies offer an alternative route to the piperidine skeleton from smaller ring systems.
From Aziridines: A novel approach involves the reaction of an aziridine (B145994) with a vinyl diazoester carbene precursor, catalyzed by rhodium(II) acetate, to generate an aziridinium (B1262131) ylide intermediate. This intermediate undergoes a rearrangement to expand the aziridine ring to a dehydropiperidine scaffold. springernature.com
From Cyclopentenes: Substituted piperidines can be synthesized from cyclopentenes through an oxidative ring cleavage to form a diformyl intermediate. Subsequent double reductive amination with a primary amine leads to ring expansion and the formation of the piperidine ring. nih.gov
From Pyrrolidines: α-Trifluoromethyl-substituted azepanes can be synthesized via the ring expansion of trifluoromethyl-substituted pyrrolidines, which are themselves derived from the ring-opening of a bicyclic azetidinium intermediate. researchgate.net
Ring Closing Metathesis (RCM)
Ring-closing metathesis has become a powerful and widely used reaction for the formation of cyclic compounds, including piperidines.
Catalysts: Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are commonly employed for RCM reactions to form piperidines from diene precursors. clockss.orgnih.gov
Applications: RCM has been used as a key step in the synthesis of various piperidine alkaloids and their analogs. acs.orgnih.govresearchgate.net The reaction is tolerant of many functional groups, although the presence of basic amines can sometimes affect reaction efficiency. clockss.org A novel method for constructing 1-aryl-3-piperidones utilizes RCM as a key step. nih.gov The "Clip-Cycle" strategy employs a cross-metathesis to "clip" two fragments together, followed by an asymmetric cyclization to "cycle" and form enantioenriched piperidines. rsc.org
Multi-Component Reactions for Piperidine Scaffold Assembly
Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecular architectures, such as the piperidine scaffold, in a single synthetic operation. These reactions combine three or more starting materials in a one-pot process, minimizing waste and purification steps. A common strategy for synthesizing highly substituted piperidines involves the condensation of an aromatic aldehyde, an aniline (B41778), and a β-ketoester. scispace.com
The reaction mechanism is believed to proceed through the initial formation of an enamine from the aniline and β-ketoester, and an imine from the aniline and aldehyde. scispace.com A subsequent intermolecular Mannich-type reaction between the enamine and imine generates a key intermediate that cyclizes to form the piperidine ring. scispace.com The use of surfactants like sodium lauryl sulfate (B86663) (SLS) in water can promote these reactions, aligning with green chemistry principles. scispace.com This approach allows for the generation of a combinatorial library of piperidine derivatives by varying the constituent components. scispace.comgrowingscience.com The versatility of MCRs has been demonstrated in the synthesis of various polyfunctionalized piperidines and related heterocyclic systems. researchgate.netresearchgate.netnih.gov
Table 1: Examples of Multi-Component Piperidine Synthesis This table is representative of the MCR approach and illustrates the combination of different starting materials to achieve diverse piperidine products.
| Aldehyde Component | Amine Component | β-Ketoester Component | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Aniline | Ethyl Acetoacetate | 95 | scispace.com |
| 4-Chlorobenzaldehyde | Aniline | Ethyl Acetoacetate | 92 | scispace.com |
| 4-Nitrobenzaldehyde | Aniline | Methyl Acetoacetate | 85 | scispace.com |
| 4-Hydroxybenzaldehyde | Aniline | Ethyl Acetoacetate | 90 | scispace.com |
Stereoselective Synthesis of Substituted Piperidines
Achieving stereochemical control is a critical challenge in modern synthetic chemistry, particularly for bioactive molecules where specific stereoisomers are responsible for therapeutic effects. Several powerful strategies have been developed for the asymmetric synthesis of substituted piperidines.
An efficient method for the asymmetric synthesis of substituted piperidines utilizes an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation. rsc.orgrsc.org In this strategy, a commercially available chiral amine serves as both a reactant and a source of stereochemical induction. rsc.orgresearchgate.net The reaction proceeds by mixing a nitroalkene, the chiral amine, and an enone (such as methyl vinyl ketone, MVK), often yielding highly substituted piperidines with good to excellent yields and diastereocontrol. rsc.orgresearchgate.net
A key advantage of this method is that the chiral-directing group is incorporated into the product and can be subsequently cleaved under mild conditions, such as with trifluoroacetic acid (TFA), to afford the final enantioprinched NH-piperidines with high retention of enantiomeric excess (>95% ee). rsc.orgrsc.org This method provides access to both enantiomers of the piperidine product simply by choosing the corresponding enantiomer of the chiral amine. researchgate.net The resulting piperidines, containing nitro and amine functionalities, can be further derivatized, for instance, into dual-functional organocatalysts. rsc.orgresearchgate.net
Table 2: Asymmetric NAE Condensation Scope This table showcases the versatility of the NAE condensation with various substrates.
| Nitroalkene | Chiral Amine | Enone | Yield (Major Diastereomer) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| β-Nitrostyrene | (R)-1-Phenylethylamine | MVK | 75% | 5:1 | researchgate.netresearchgate.net |
| (E)-1-Nitro-4-chlorostyrene | (R)-1-Phenylethylamine | MVK | 70% | 5:1 | researchgate.netresearchgate.net |
| (E)-1-Nitro-4-methylstyrene | (S)-1-Phenylethylamine | MVK | 82% | 6:1 | researchgate.netresearchgate.net |
A sustainable and highly selective approach to chiral piperidines involves the chemo-enzymatic dearomatization of pyridines. acs.orgnih.gov This method combines chemical synthesis with biocatalysis to achieve precise stereochemical control under mild conditions. nih.gov The key transformation is a one-pot cascade reaction that converts N-substituted tetrahydropyridines into stereo-defined piperidines. acs.orgnih.gov
The process typically involves an amine oxidase (AmOx) which oxidizes the tetrahydropyridine (B1245486) (THP) in situ to a dihydropyridinium (DHP) species. thieme-connect.comthieme-connect.com This intermediate, containing an activated C=C bond conjugated to a C=N bond, is then stereoselectively reduced by an ene-imine reductase (IRED) biocatalyst to furnish the chiral piperidine. nih.govthieme-connect.com A significant advantage of this method is the ability to access either enantiomer of the product by selecting the appropriate ene-imine reductase. thieme-connect.com This chemo-enzymatic strategy has proven valuable in the synthesis of key intermediates for pharmaceuticals. acs.orgnih.gov
The use of chiral auxiliaries is a classical and reliable method for inducing stereoselectivity. An auxiliary is a chiral molecule that is temporarily incorporated into a substrate, directs a stereoselective transformation, and is subsequently removed. This approach has been successfully applied to the synthesis of chiral piperidines. thieme-connect.com
For example, enantiopure α-phenylethylamine can be used as a chiral auxiliary in the asymmetric Michael addition to α,β-unsaturated esters to build chiral piperidine precursors. ucl.ac.uk Another powerful strategy involves the 1,4-addition of aryl Grignard reagents to chiral 3,4-unsaturated-3-piperidine esters, where the ester group is derived from a chiral alcohol like (1R, 2S, 5R)-(-)-8-phenylmenthol. google.com The judicious choice of the chiral auxiliary can provide excellent control over the stereochemistry at the C-4 position. google.com Similarly, N-galactosylation of 2-pyridone can be used to desymmetrize the molecule, allowing for highly regio- and stereoselective addition of organometallic reagents to the 4-position, ultimately leading to 3,4-disubstituted piperidones after further functionalization. znaturforsch.com
Directly creating a chiral center at the C4-position of the piperidine ring with high enantioselectivity is a significant synthetic goal. One elegant approach utilizes an intramolecular chiral phosphoric acid-catalyzed cyclization of unsaturated acetals. umich.edu This method leads to the formation of functionalized chiral piperidines, including C4-substituted derivatives, with high enantioselectivity. umich.edu
Another modern technique employs a hydrogen-borrowing [5+1] annulation method catalyzed by an iridium(III) complex. mdpi.com This process involves a cascade of hydroxyl oxidation, intermolecular amination, intramolecular cyclization, and imine reduction. mdpi.com By using water as a solvent, the racemization of enantioenriched substrates can be prevented, providing a robust route to highly enantioselective C4-substituted piperidines. mdpi.com
Regioselective Functionalization during Synthesis
Controlling the site of functionalization on a piperidine ring is crucial for accessing specific isomers and analogues. Catalyst-controlled C-H functionalization has emerged as a powerful tool for achieving site selectivity. nih.gov By carefully selecting the N-protecting group on the piperidine and the rhodium catalyst, it is possible to direct C-H insertion reactions of donor/acceptor carbenes to different positions of the ring. d-nb.infothieme-connect.com
For example, using an N-Boc protecting group with a Rh₂(R-TCPTAD)₄ catalyst can favor functionalization at the C2 position. In contrast, employing an N-α-oxoarylacetyl group in combination with a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst can override the electronic preference for the C2 position and direct functionalization to the sterically more accessible C4 position. nih.govd-nb.info Functionalization at the C3 position, which is electronically deactivated, can be achieved indirectly through cyclopropanation of a tetrahydropyridine followed by reductive ring-opening. nih.govd-nb.info
An alternative strategy for functionalizing the C3 and C4 positions involves the generation of a highly reactive 3,4-piperidyne intermediate. nih.gov This intermediate can be trapped in cycloaddition reactions with various partners, such as tetracyclone or 2-pyrone, to construct a range of annulated piperidine scaffolds. nih.gov
Table 3: Catalyst and Protecting Group Control of Regioselectivity This table illustrates how the choice of catalyst and protecting group (Pg) directs functionalization to specific positions on the piperidine ring.
| Position | Protecting Group (Pg) | Catalyst | Reaction Type | Reference |
|---|---|---|---|---|
| C2 | N-Boc | Rh₂(R-TCPTAD)₄ | C-H Insertion | nih.govd-nb.info |
| C2 | N-Bs | Rh₂(R-TPPTTL)₄ | C-H Insertion | nih.govd-nb.info |
| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C-H Insertion | nih.govd-nb.info |
| C3 | N-Boc | (various) | Cyclopropanation/Ring-Opening | nih.govd-nb.info |
Synthesis of Key Precursors and Intermediates (e.g., from amino acids)
The synthesis of enantiomerically pure piperidine derivatives often leverages the chiral pool, utilizing readily available and optically active starting materials such as amino acids. This approach provides a strategic advantage for establishing specific stereocenters in the target molecule. Various amino acids, including L-glutamic acid, L-aspartic acid, and others, serve as versatile precursors for constructing the core piperidine scaffold through multi-step synthetic sequences. whiterose.ac.ukresearchgate.net These methods typically involve a series of transformations, including protection, reduction, activation, and cyclization, to build the heterocyclic ring with desired substituents.
Extensive research has been conducted to prepare enantiomerically pure substituted piperidine derivatives using amino acids as chiral starting materials. whiterose.ac.uk Strategies have been developed that transform amino acids into key intermediates like monosubstituted aziridines, which can then undergo further reactions to form the piperidine ring. whiterose.ac.uk For instance, chiral bicyclic lactams derived from phenylglycinol act as versatile templates for the enantioselective synthesis of a wide array of piperidine-containing natural products and bioactive derivatives. ub.edu This methodology is powerful as both enantiomers of phenylglycinol are commercially available, allowing access to either enantiomer of the target piperidine. ub.edu
Synthesis from L-Glutamic Acid
A facile, multi-step route has been described for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives starting from L-glutamic acid. researchgate.net This pathway involves five linear steps, beginning with the protection and transformation of the amino acid's functional groups to facilitate cyclization. researchgate.net
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| 1 | L-Glutamic Acid | (Boc)₂O, Et₃N, DMAP, CHCl₃ | N-Boc-L-glutamic acid | 92% | researchgate.net |
| 2 | N-Boc-L-glutamic acid | SOCl₂, MeOH, 0°C to RT | Dimethyl N-Boc-L-glutamate | Quantitative | researchgate.net |
| 3 | Dimethyl N-Boc-L-glutamate | NaBH₄, THF/H₂O | N-Boc-glutaminol (Diol) | - | researchgate.net |
| 4 | N-Boc-glutaminol (Diol) | TsCl, Pyridine | Ditosylate derivative | - | researchgate.net |
| 5 | Ditosylate derivative | Various Amines | 3-(N-Boc amino) piperidine derivatives | 44-55% (overall) | researchgate.net |
Synthesis from L-Aspartic Acid
Derivatives of L-aspartic acid are valuable precursors for synthesizing piperidines with functionality at the 4-position. A key strategy involves the preparation of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates. nih.gov These intermediates are synthesized in good yield from Boc-Asp-O(t)Bu, which is readily prepared from commercially available materials. nih.govacs.org
The synthesis involves the condensation of Boc-Asp-O(t)Bu with Meldrum's acid. acs.org The resulting 4,6-dioxopiperidine can then undergo stereoselective reduction. Treatment with sodium borohydride (B1222165) (NaBH₄) in a mixture of dichloromethane (B109758) and acetic acid affords the corresponding cis-4-hydroxy δ-lactams with good yield and high diastereoselectivity (de = 68-98%). nih.govacs.org This 4-hydroxy-6-oxo-1,2-piperidinedicarboxylate intermediate is an excellent building block for further transformations, including the synthesis of cis- and trans-4-hydroxypipecolates and protected 4-hydroxylysine (B1204564) derivatives. nih.gov The 4-hydroxy group serves as a crucial handle for introducing various substituents, including aryl groups, at the C-4 position of the piperidine ring.
| Starting Material | Key Intermediate | Reduction Conditions | Product | Diastereomeric Excess (de) | Overall Yield | Reference |
| Boc-Asp-O(t)Bu | tert-Butyl 4,6-dioxo-1,2-piperidinedicarboxylate | NaBH₄ in CH₂Cl₂/AcOH | cis-4-Hydroxy-6-oxo-1,2-piperidinedicarboxylate | 68-98% | 63% (3 steps) | nih.govacs.org |
Organometallic Approaches with Amino Acid Derivatives
Advanced organometallic methods have also been applied to the synthesis of piperidine precursors from amino acids. The Jackson group has reported the synthesis of piperidines derived from amino acids using organozinc chemistry. whiterose.ac.uk For example, copper-catalyzed conjugate addition of organozinc reagents, derived from L-iodoalanine or L-serine, to enones followed by deprotection and cyclization yields 6-substituted pipecolic acid derivatives. whiterose.ac.uk This methodology has been shown to produce the cis-isomer with a diastereomeric ratio of approximately 6:1. whiterose.ac.uk
Chemical Reactivity and Derivatization Strategies for 4 2 Ethylphenyl Piperidine Scaffolds
Post-Synthetic Modification of the Piperidine (B6355638) Nitrogen
The secondary amine of the piperidine ring is a primary site for post-synthetic modification, offering a straightforward handle to introduce a wide range of functional groups that can significantly influence the molecule's pharmacological profile. Common modifications include N-alkylation and N-acylation.
N-Alkylation and N-Acylation: The piperidine nitrogen can be readily alkylated or acylated to introduce diverse substituents. evitachem.com For instance, reaction with alkyl halides or reductive amination with aldehydes and ketones are common methods for N-alkylation. nih.gov N-acylation, using acyl chlorides or anhydrides, introduces amide functionalities. These modifications can alter the basicity, lipophilicity, and steric bulk of the molecule, which in turn affects its binding affinity and selectivity for biological targets. For example, replacing the N-methyl group in some piperidine-based ligands with phenylalkyl groups has been shown to improve activity at the serotonin (B10506) transporter (SERT). acs.org
Table 1: Examples of N-Substitutions on the Piperidine Ring
| Reagent/Reaction Type | Resulting N-Substituent | Potential Impact on Properties |
|---|---|---|
| Alkyl Halides (e.g., Methyl Iodide) | N-Alkyl (e.g., N-Methyl) | Alters basicity and steric profile. |
| Reductive Amination | N-Alkyl/N-Arylalkyl | Introduces larger, potentially functionalized groups. nih.gov |
| Acyl Chlorides (e.g., Acetyl Chloride) | N-Acyl (e.g., N-Acetyl) | Forms amides, reducing basicity and increasing hydrogen bonding potential. |
| Aryl Halides (Suzuki Coupling) | N-Aryl | Introduces aromatic systems directly on the nitrogen. |
Derivatization of the Phenyl Moiety
The 2-ethylphenyl group provides another key site for modification. Functionalization of this aromatic ring can be achieved through various electrophilic and nucleophilic aromatic substitution reactions, as well as cross-coupling reactions.
Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation/acylation, can be used to introduce substituents onto the phenyl ring. The position of substitution is directed by the existing ethyl group and the piperidine moiety. These modifications can introduce polar groups, halogens for potential halogen bonding, or additional alkyl groups to explore hydrophobic interactions with target proteins. acs.org
Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for derivatizing the phenyl ring. organic-chemistry.org For example, a bromo-substituted phenyl ring can be coupled with a wide variety of boronic acids to introduce new aryl or heteroaryl groups. acs.org This strategy allows for the systematic exploration of the chemical space around the phenyl moiety.
Table 2: Derivatization Strategies for the Phenyl Moiety
| Reaction Type | Reagents | Potential Modifications |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Introduction of nitro groups, which can be further reduced to amines. |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Introduction of halogens (Br, Cl) for tuning electronic properties and potential halogen bonding. acs.org |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Formation of bi-aryl systems. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Introduction of primary or secondary amine functionalities. |
Introduction of Diverse Chemical Tags for Research Purposes
To facilitate biological studies, the 4-(2-ethylphenyl)piperidine scaffold can be functionalized with various chemical tags, including fluorescent labels, biotin (B1667282), and radiolabels. These tags enable the visualization, purification, and quantification of the molecule's interactions with biological systems.
Fluorescent Labeling: A common strategy involves incorporating a fluorescent dye into the molecule. This can be achieved by coupling a reactive derivative of the dye to a functional group on the piperidine or phenyl ring, such as an amine or carboxylic acid.
Bioconjugation: Biotinylation, the attachment of a biotin molecule, allows for the strong and specific interaction with avidin (B1170675) or streptavidin, which can be used for affinity purification of target proteins. This is often achieved by reacting an activated biotin derivative with an amino-functionalized analogue of the parent compound. semanticscholar.org
Radiolabeling: For positron emission tomography (PET) imaging, a radionuclide such as ¹⁸F can be incorporated. nih.gov This often requires the synthesis of a precursor molecule with a suitable leaving group for nucleophilic fluorination. The development of such radiotracers is crucial for in vivo imaging of drug distribution and target engagement. nih.gov
Strategies for Generating Analogues for Structure-Activity Relationship (SAR) Studies
Systematic derivatization of the this compound scaffold is essential for conducting structure-activity relationship (SAR) studies. acs.orgebi.ac.uk The goal of SAR is to understand how specific structural modifications influence the biological activity of a compound, leading to the design of more potent and selective molecules.
Systematic Variation of Substituents: A common approach is to systematically vary the substituents on both the piperidine nitrogen and the phenyl ring. For example, a series of analogues can be synthesized with different alkyl or aryl groups on the nitrogen to probe the size and nature of the binding pocket. nih.gov Similarly, the position and electronic nature of substituents on the phenyl ring can be varied to optimize interactions with the target. acs.org
Conformational Restriction: To explore the bioactive conformation, conformationally restricted analogues can be synthesized. This might involve introducing ring systems or bulky groups that limit the rotational freedom of the molecule.
Bioisosteric Replacement: Another strategy involves replacing certain functional groups with bioisosteres—substituents that have similar physical or chemical properties and produce broadly similar biological effects. For example, a carboxylic acid group could be replaced with a tetrazole.
The insights gained from these SAR studies are critical for optimizing lead compounds into clinical candidates.
Table 3: Chemical Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-(methylthio)phenyl piperidine-4-carboxylate |
| 4-(methylsulfonyl)phenyl piperidine-4-carboxylate |
| N-Boc-isonipecotic acid |
| 4-(methylthio)phenol |
| N-phenyloxycarbonylsarcosine |
| 4-amino-1-Boc-piperidine |
| 2-phenyl acetaldehyde |
| 1-chloro-4-(2-chloroethyl)benzene |
| 4-N-(N-acetyl-anilino)-4-(ethoxy-carbonyl)-piperidine |
| 1-chloro-2-phenyl-ethane |
| 4-(cyclopropanecarbonyl)phenyl trifluoromethanesulfonate |
| methyl trimethylsilyl (B98337) dimethylketene (B1620107) acetal |
| methyl isobutyrate |
| l-(4-(4-bromophenyl)-4-(trimethylsilyloxy)butyl)-4-(diphenyl(trimethylsilyloxy)methyl)piperidine |
| l-(4-bromophenyl)-4-chlorobutan-l-ol |
| 4-(4-bromophenyl)-4-oxobutanoic acid |
| 4-benzyl piperidines |
| N-Boc 4-methylene piperidine |
| 2,5-dibromopyridine |
| 1-benzyl-4-piperidone |
| 1-benzyl-4-hydroxypiperidine |
| 4-(trifluoromethyl)benzoyl chloride |
| 2,6-difluorobenzoyl chloride |
| 4-phenylpiperidin-4-ol |
| 4-anilidopiperidines |
| 4-phenyl-4-anilido-piperidines |
| (4-piperidinyl)-2-indolinones |
| spipethiane |
| 4-aroylpiperidines |
| 4-(α-hydroxyphenyl)piperidines |
| 3-bromobenzylamine |
| 4-fluorobenzoyl |
| haloperidol |
| pentazocine |
| 3-bromophenyl |
| 3-chlorophenyl |
| 3-methylphenyl |
| 4-bromophenyl |
| 2-bromophenyl |
| methyl 3-(2-bromophenyl)-4-nitrobutylate |
| 4-hydroxy-3-(hydroxymethyl)benzaldehyde |
| 3-(aminomethyl)pyridine |
| Melperone |
| Diphenidol |
| Dyclonine |
| Eperisone |
| Cycrimine |
| Niraparib |
| Belaperidone |
| Crizotinib |
| Piperine |
| Aloperine |
| Matrine |
| Febrifugine |
| halofuginone |
| N-(1-substituted piperidin-4-yl)-N-phenyl-propionamide |
| 3-(4-Ethoxy-2-methylphenyl)piperidine |
| 4-methoxy-2-methylphenol |
| 4-(4-Methoxy-2-methylphenyl)piperidine |
| methyl 3-cyclopropyl-3-(3-((1-(2-(4,4-dimethylpentyl)-5-methoxyphenyl)piperidin-4-yl)oxy)phenyl)propanoate |
| 2-Bromo-4-methoxybenzaldehyde |
| 2-[4-(2-{4-[1-(2-ethoxy-ethyl)-1H-benzoimidazol-2-yl]-piperidin-1-yl}-ethyl)-phenyl]-2-methyl-propionic acid ethylester |
| 2-[4-(2-{4-[1-(2-ethoxy-ethyl)-1H-benzoimidazol-2-yl]-piperidin-1-yl}-ethyl)-phenyl]-2-methyl-propionic acid methylester |
| 2-(4-{2-[4-(1H-benzoimidazol-2-yl)-piperidin-1-yl]-ethyl}-phenyl)-2-methyl-propionic acid methylester |
| ethoxyethylmesylate |
| 4-[1-(2-ethoxyethyl)-1H-benzoimidazol-2-yl]-piperidine-1-carboxylic acid tert-butyl ester |
| 1-(2-ethoxyethyl)-2-piperidin-4-yl-1H-benzoimidazole |
| 2-(4-chloro-3-fluorophenylamino)-2-oxoacetic acid |
| N1-(2-fluoro-4-methylphenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide |
| 4-phenylpiperazine |
| 1-Boc-piperidone |
| Telaprevir |
| Daclatasvir |
| Ribavirin |
| cyclosporin A |
| 4-(2-phenylethyl)piperidine |
| 4-ethyl-1-[2-(4-ethylphenyl)ethyl]piperidine |
| N-(4-aminophenyl)piperidine |
| lactic acid |
| succinic acid |
| malic acid |
| citric acid |
| Soticlestat |
| 4-[4-(pentafluoro-λ6-sulfanyl)phenyl]-1,2,4-triazole-3,5-dione |
| 1-phenyl-4-(prop-2-yn-1-yl)piperazine |
| 22-deoxy pleuromutilin |
In Vitro Pharmacological Investigations and Molecular Interactions
In Vitro Receptor Binding Affinity Profiling
The interaction of 4-phenylpiperidine (B165713) derivatives with various receptor systems has been a subject of extensive research. These studies are crucial for understanding the potential therapeutic applications and for building a comprehensive pharmacological profile.
Ligand Interactions with Receptor Subtypes (e.g., NMDA receptor glycine (B1666218) site, NK1 receptor, dopamine (B1211576) transporter)
While specific binding data for 4-(2-Ethylphenyl)piperidine is not extensively documented in publicly available research, the activities of structurally related compounds provide significant insights into its potential receptor interactions.
NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor is a key target for many piperidine (B6355638) derivatives. Analogues of dexoxadrol, which feature a piperidine ring, have been synthesized and evaluated for their NMDA receptor affinity. Studies have shown that specific configurations are crucial for high affinity, with one of the most potent antagonists, 2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine substituted with a hydroxy moiety at position 4, displaying a Kᵢ value of 44 nM. rsc.org This compound also showed high selectivity against σ₁ and σ₂ receptors. rsc.org Another related compound, Etoxadrol, which has a 2-ethyl-2-phenyl group, acts as an NMDA receptor antagonist by binding to the phencyclidine site on the receptor. Some N-(2-Phenoxyethyl)-4-benzylpiperidine derivatives are also known for their NMDA receptor antagonism. smolecule.com
Dopamine Transporter (DAT): The dopamine transporter is a significant target for 4-phenylpiperidine analogues, with many derivatives showing potential for treating conditions like cocaine abuse. nih.gov For instance, a series of 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues were found to be potent and selective ligands for the DAT. ebi.ac.uk One compound in this series, 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine, demonstrated high potency and a selectivity ratio (SERT/DAT) of 49. ebi.ac.uk Another derivative, 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine, reported Kᵢ values of 1.9 nM for DAT, 205 nM for the serotonin (B10506) transporter (SERT), and 4110 nM for the norepinephrine (B1679862) transporter (NET), indicating high selectivity for the dopamine transporter. nih.gov
Other Receptors (Opioid, Sigma, Serotonin): The 4-phenylpiperidine scaffold is notably versatile. Quantitative structure-activity relationship (QSAR) studies and neural network models have been used to analyze and predict the activity of these derivatives as µ-opioid receptor agonists. scientific.netnih.gov Additionally, several 1-phenylpiperazine (B188723) and 4-phenylpiperidine derivatives have been developed as high-affinity sigma (σ) receptor ligands, with Kᵢ values in the nanomolar range (1-10 nM) and a lack of significant affinity for phencyclidine and dopamine receptors. nih.gov In the realm of serotonin receptors, certain 4-phenylpiperidine-2-carboxamide analogues have been identified as positive allosteric modulators (PAMs) of the 5-HT₂C receptor. nih.gov
In Vitro Enzyme Inhibition Assays (e.g., AChE, α-glucosidase, urease, BChE for related derivatives)
The inhibitory effects of the 4-phenylpiperidine class of compounds have been evaluated against several key enzymes.
Cholinesterases (AChE and BChE): Piperidine derivatives are widely recognized as cholinesterase inhibitors, a property that is central to treatments for Alzheimer's disease. encyclopedia.pubmdpi.com The benzyl-piperidine group is often considered essential for effective inhibition, as it binds to the catalytic site of acetylcholinesterase (AChE). encyclopedia.pub While many inhibitors target both AChE and butyrylcholinesterase (BChE), some derivatives show high selectivity. A notable example is Nα-dansyl-L-arginine 4-phenylpiperidine amide, which is a potent and selective inhibitor of BChE (Kᵢ = 0.016 µM) but shows no significant inhibition of AChE. nih.gov Conversely, dual inhibitors have also been developed; one study reported a derivative with IC₅₀ values of 0.39 µM for AChE and 0.28 µM for BChE. mdpi.com In other studies, IC₅₀ values for BChE inhibition by related compounds have been recorded in the range of 16.0–23.1 μM. tandfonline.com
α-Glucosidase: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. nih.gov The piperidine scaffold is found in compounds investigated for this purpose. While specific data for this compound is unavailable, related heterocyclic compounds have demonstrated α-glucosidase inhibitory activity. For example, some synthesized acetamide (B32628) derivatives showed potent inhibition with IC₅₀ values as low as 18.25 µM, which was more effective than the standard drug, acarbose. mdpi.com
Urease: Urease inhibitors have applications in both agriculture and medicine, particularly in combating infections by urease-producing bacteria like Helicobacter pylori. frontiersin.orgplos.org Various heterocyclic compounds, including those with a piperidine ring, have been assessed for urease inhibition. frontiersin.orgtandfonline.com Pyridylpiperazine derivatives have shown significant inhibitory potential, with IC₅₀ values as low as 2.0 µM, substantially more potent than the thiourea (B124793) standard. frontiersin.org
Table 1: In Vitro Enzyme Inhibition by 4-Phenylpiperidine Derivatives This table presents data for related derivatives, not specifically this compound.
| Enzyme | Derivative Class | Inhibition Value (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|
| Butyrylcholinesterase (BChE) | Nα-dansyl-L-arginine 4-phenylpiperidine amide | 0.016 µM (Kᵢ) | nih.gov |
| Acetylcholinesterase (AChE) | Oxoindoline-piperidine derivative (8i) | 0.39 µM (IC₅₀) | mdpi.com |
| Butyrylcholinesterase (BChE) | Oxoindoline-piperidine derivative (8i) | 0.28 µM (IC₅₀) | mdpi.com |
| α-Glucosidase | Benzothiazine-acetamide derivative (12a) | 18.25 µM (IC₅₀) | mdpi.com |
| Urease | Pyridylpiperazine derivative (5b) | 2.0 µM (IC₅₀) | frontiersin.org |
Characterization of Ligand-Target Selectivity (in vitro)
Selectivity is a critical attribute of a therapeutic agent, minimizing off-target effects. For 4-phenylpiperidine derivatives, selectivity has been demonstrated across various target families.
For instance, high selectivity for the dopamine transporter over the serotonin and norepinephrine transporters is a key feature of several advanced piperidine-based radioligands. nih.gov The compound 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine exhibits a SERT/DAT selectivity of 108 and a NET/DAT selectivity of 2163, highlighting its specificity for DAT. nih.gov
In the domain of enzyme inhibition, remarkable selectivity has been achieved. The previously mentioned Nα-dansyl-L-arginine 4-phenylpiperidine amide is highly selective for BChE, with virtually no activity against AChE. nih.gov Furthermore, certain piperidine derivatives developed as sigma receptor ligands bind with high affinity (Kᵢ = 1-10 nM) and are selective, showing negligible affinity for phencyclidine and dopamine receptors. nih.gov
Elucidation of In Vitro Mechanisms of Action at the Molecular Level
The mechanism of action for 4-phenylpiperidine derivatives is intrinsically linked to their target. At the molecular level, these compounds can act through various mechanisms.
Receptor Modulation: For G-protein coupled receptors like dopamine and opioid receptors, these compounds often act as agonists, partial agonists, or antagonists. Their interaction with the receptor binding site modulates downstream signaling pathways. For ligand-gated ion channels like the NMDA receptor, piperidine derivatives can act as channel blockers or as antagonists at specific recognition sites, thereby inhibiting ion flow. rsc.org
Enzyme Inhibition: For enzymes such as cholinesterases or α-glucosidase, the mechanism often involves binding to the active site or an allosteric site. Kinetic studies can reveal the nature of this inhibition, such as competitive, non-competitive, or mixed-type. For example, kinetic analysis of a pyranone-carbamate derivative confirmed it was a mixed-type BChE inhibitor, suggesting it binds to both the peripheral anionic site (PAS) and the catalytic active site (CAS) of the enzyme. semanticscholar.org
Structure-Activity Relationship (SAR) and Molecular Docking: Understanding the molecular mechanism is greatly aided by SAR and computational studies. These analyses help to identify the key structural features responsible for biological activity. For example, 3D-QSAR and molecular docking studies on 4-phenylpiperidine derivatives as µ-opioid agonists have elucidated how steric and electrostatic fields contribute to their bioactivity and interaction with the receptor. scientific.net Similarly, docking studies of urease inhibitors have revealed favorable interactions, including hydrogen bonding and hydrophobic interactions, within the enzyme's active site. frontiersin.org
Computational and Theoretical Chemistry Studies
Molecular Modeling and Simulation
Molecular modeling and simulation are powerful tools for understanding the behavior of molecules at an atomic level. These techniques can provide insights into the interactions between a molecule and its biological target, as well as its inherent dynamic properties.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to understand how a ligand, such as 4-(2-Ethylphenyl)piperidine, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity of the ligand.
A comprehensive search of scientific databases reveals no specific molecular docking studies focused on this compound. Such a study would theoretically involve docking this compound into the active site of a relevant biological target to predict its binding conformation and interaction energies. Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the target protein.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can be used to assess the stability of a ligand-target complex and the conformational flexibility of the ligand itself.
There are no published molecular dynamics simulations specifically for this compound. An MD simulation for this compound would typically involve placing it in a simulated physiological environment (e.g., a water box with ions) to observe its conformational preferences. If docked to a target, the simulation would assess the stability of the binding pose over time, providing insights into the strength and durability of the predicted interactions.
Quantum Chemical Calculations (DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Electronic Structure Analysis
Electronic structure analysis using DFT can provide valuable information about the distribution of electrons within a molecule, which is crucial for understanding its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Theory Application
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and shape of these orbitals are critical in determining a molecule's reactivity and its ability to participate in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of molecular stability.
A specific FMO analysis for this compound has not been reported. A theoretical application of FMO theory to this compound would involve calculating the energies of the HOMO and LUMO to predict its kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is important for understanding and predicting non-covalent interactions.
There are no published studies that include an MEP map for this compound. A theoretical MEP map would highlight the electronegative nitrogen atom as a region of negative potential (typically colored red or orange) and the hydrogen atoms as regions of positive potential (typically colored blue).
In Silico Design and Virtual Screening Methodologies
Computational, or in silico, methodologies are pivotal in modern drug discovery for identifying and optimizing novel therapeutic agents. While specific computational studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the principles of in silico design and virtual screening are routinely applied to its structural class, the 4-arylpiperidines. These techniques allow researchers to screen vast virtual libraries of compounds, predict their binding affinity to biological targets, and refine their structures to enhance desired properties, thereby accelerating the pace of research and reducing costs associated with laboratory screening.
Virtual screening is a common starting point in the design of new ligands based on a core scaffold like this compound. This process involves several filtering stages to narrow down a large chemical database to a manageable number of promising candidates for synthesis and biological testing. The screening can be either ligand-based or structure-based.
Ligand-Based Virtual Screening (LBVS): This approach is utilized when the three-dimensional structure of the biological target is unknown but a set of active molecules has been identified. A pharmacophore model can be generated, which defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. This model is then used as a 3D query to search for other molecules that share the same features.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, molecular docking is the predominant SBVS technique. This method computationally predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. rsc.org Docking algorithms score the different binding poses based on factors like intermolecular interactions (hydrogen bonds, electrostatic interactions, hydrophobic contacts) and conformational strain, which helps in estimating the binding affinity. For instance, in studies of dopaminergic ligands, docking is used to predict interactions with key amino acid residues like Asp114 in the D2 receptor. rsc.org
A typical virtual screening workflow for identifying new derivatives of a scaffold such as this compound would follow a hierarchical procedure, as illustrated in the table below.
| Screening Stage | Methodology | Number of Compounds | Objective |
|---|---|---|---|
| Initial Library | Commercial/Internal Database | >1,000,000 | Large, diverse set of virtual compounds. |
| Pharmacophore Filtering | 3D Pharmacophore Model | ~50,000 | Select compounds with key chemical features required for activity. |
| High-Throughput Docking | Fast Docking Algorithm (e.g., FlexX) | ~5,000 | Rapidly assess binding potential to the target's active site. |
| Refined Docking | Accurate Docking Algorithm (e.g., GOLD) | ~500 | Perform more precise binding mode and scoring analysis. |
| Visual Inspection & Selection | Manual Analysis | ~50 | Select candidates for synthesis based on ideal interactions and chemical feasibility. |
Following virtual screening, more rigorous computational methods like molecular dynamics (MD) simulations can be employed. MD simulations provide a deeper understanding of the stability of the ligand-protein complex over time, revealing how the ligand and protein adjust their conformations to optimize binding. rsc.org These simulations can confirm the stability of key interactions predicted by docking studies.
Quantitative Structure-Activity Relationship (QSAR) is another powerful computational tool used in the optimization phase. QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. For arylpiperidine and arylpiperazine derivatives, QSAR models have been developed to understand how physicochemical descriptors (e.g., lipophilicity, electronic properties, steric factors) influence their effects on the dopaminergic system. By building a reliable QSAR model, researchers can predict the activity of newly designed analogs of this compound before they are synthesized.
The findings from these computational studies are often presented in data tables that summarize the predicted binding affinities and key molecular interactions for the most promising compounds.
| Compound ID | Modification on Scaffold | Docking Score (kcal/mol) | Key Interacting Residues | Predicted H-Bonds |
|---|---|---|---|---|
| Lead-01 | 4-Fluoro substitution on ethylphenyl ring | -8.5 | Asp110, Phe198, Trp386 | 1 |
| Lead-02 | N-methylation of piperidine (B6355638) | -7.9 | Asp110, Ser193, Trp386 | 2 |
| Lead-03 | Replacement of ethyl with propyl group | -9.1 | Asp110, Phe198, Val115 | 1 |
| Lead-04 | Introduction of a hydroxyl group on piperidine | -9.5 | Asp110, Ser193, Ser197 | 3 |
Through the iterative application of these in silico design and virtual screening methodologies, the structural features of the this compound scaffold can be systematically modified to optimize its interaction with a specific biological target, leading to the rational design of new and more potent molecules.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-(2-Ethylphenyl)piperidine. It provides detailed information about the carbon-hydrogen framework. ipb.pt
1D NMR Techniques: One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for initial structural verification.
¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The aromatic protons of the 2-ethylphenyl group would appear in the downfield region (typically δ 7.0-7.5 ppm). The aliphatic protons of the piperidine (B6355638) ring and the ethyl group would resonate in the upfield region (δ 1.0-3.5 ppm). chemicalbook.com A broad singlet for the amine (N-H) proton is also anticipated, with its chemical shift being concentration and solvent dependent.
¹³C NMR: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. The spectrum would show four signals for the aromatic carbons of the ethylphenyl ring, one for the methine carbon at the junction (C4), and distinct signals for the methylene carbons of the piperidine ring and the ethyl group. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Techniques: Two-dimensional (2D) NMR experiments are employed to establish the connectivity between atoms, confirming the precise structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the piperidine ring and the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. ipb.pt It would definitively confirm the link between the C4 of the piperidine ring and the C1' of the phenyl ring.
| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Notes |
|---|---|---|---|
| Piperidine N-H | Variable (e.g., 1.5-2.5) | - | Broad singlet, solvent dependent |
| Piperidine H-2, H-6 (axial) | ~2.6-2.8 | ~45-50 | Triplet of doublets |
| Piperidine H-2, H-6 (equatorial) | ~3.1-3.3 | Doublet of triplets | |
| Piperidine H-3, H-5 (axial) | ~1.6-1.8 | ~30-35 | - |
| Piperidine H-3, H-5 (equatorial) | ~1.8-2.0 | - | |
| Piperidine H-4 | ~2.6-2.8 | ~40-45 | Multiplet |
| Aromatic H-3', H-4', H-5', H-6' | ~7.0-7.3 | ~125-145 | Multiplets |
| Ethyl -CH₂- | ~2.6 | ~25-30 | Quartet |
| Ethyl -CH₃ | ~1.2 | ~15-20 | Triplet |
Mass Spectrometry (High-Resolution Mass Spectrometry)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
For this compound (C₁₃H₁₉N), HRMS using a soft ionization technique like Electrospray Ionization (ESI) would show a prominent protonated molecular ion peak [M+H]⁺. The high accuracy of the measurement distinguishes the compound's formula from other possibilities with the same nominal mass.
Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns, which provide structural information. nih.gov The fragmentation of the [M+H]⁺ ion of this compound would likely involve characteristic losses and cleavages. researchgate.net Common fragmentation pathways for piperidine derivatives include cleavage of the substituent from the ring and fragmentation within the piperidine ring itself. nih.gov For example, cleavage of the bond between the piperidine ring and the ethylphenyl group can lead to the formation of characteristic iminium ions. nih.gov
| Ion/Fragment | Formula | Calculated m/z | Predicted Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | C₁₃H₂₀N⁺ | 190.1590 | Protonated molecular ion |
| [M-C₂H₅]⁺ | C₁₁H₁₄N⁺ | 160.1121 | Loss of the ethyl group from the phenyl ring |
| [C₈H₉]⁺ | C₈H₉⁺ | 105.0699 | Ethylphenyl cation from C-C bond cleavage |
| [C₅H₁₀N]⁺ | C₅H₁₀N⁺ | 84.0808 | Piperidinyl iminium ion from C-C bond cleavage |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. libretexts.org
The key functional groups are the secondary amine (N-H), the aromatic ring, and the aliphatic C-H bonds. The N-H stretching vibration typically appears as a moderate, sharp peak in the region of 3300-3500 cm⁻¹. libretexts.org The presence of C-H bonds in the saturated piperidine ring and ethyl group would result in strong absorptions just below 3000 cm⁻¹ (aliphatic sp³ C-H stretch). In contrast, the aromatic C-H stretching vibrations of the ethylphenyl group are expected at slightly higher wavenumbers, just above 3000 cm⁻¹. libretexts.org
The aromatic ring itself will produce characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Finally, N-H bending vibrations can often be observed around 1500-1650 cm⁻¹. orgchemboulder.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
|---|---|---|---|
| ~3350 | N-H Stretch | Secondary Amine | Moderate |
| ~3050 | C-H Stretch | Aromatic (sp²) | Weak to Moderate |
| 2850-2960 | C-H Stretch | Aliphatic (sp³) | Strong |
| 1450-1600 | C=C Stretch | Aromatic Ring | Moderate |
| ~1450 | C-H Bend (Scissoring) | -CH₂- | Moderate |
| 675-900 | C-H Bend (Out-of-plane) | Aromatic Ring | Strong |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula to confirm its elemental composition and purity.
For this compound, the molecular formula is C₁₃H₁₉N, with a molecular weight of 189.30 g/mol . The theoretical elemental composition can be calculated precisely. Experimental results from an elemental analyzer are considered acceptable if they fall within a narrow margin of the theoretical values, typically ±0.4%. researchgate.net This analysis serves as a crucial checkpoint for verifying the identity of a newly synthesized compound.
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 13 | 156.143 | 82.48% |
| Hydrogen (H) | 1.008 | 19 | 19.152 | 10.12% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.40% |
| Total | - | - | 189.302 | 100.00% |
Chiral Chromatography for Enantiomeric Purity Assessment
The compound this compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, it does not exist as enantiomers, and the assessment of enantiomeric purity is not applicable to the compound itself.
However, chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is an essential technique in the broader context of piperidine chemistry. nih.gov Many biologically active piperidine derivatives are chiral, and their pharmacological effects are often stereospecific. If a chiral center were introduced into the this compound scaffold (for example, by substitution at the C-2 or C-3 position), the resulting enantiomers would need to be separated and quantified.
This separation is achieved by using a chiral stationary phase (CSP) in an HPLC column. nih.gov The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation. The technique is used to determine the enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) of a chiral sample, which is a critical quality attribute for chiral pharmaceutical compounds. mdpi.com
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. redalyc.org If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous confirmation of its molecular structure, including precise bond lengths, bond angles, and torsional angles. researchgate.net
The analysis would be expected to confirm the chair conformation of the piperidine ring, which is the most stable arrangement for six-membered saturated heterocycles. wikipedia.orgnih.gov It would also reveal the spatial orientation of the 2-ethylphenyl substituent relative to the piperidine ring. It is predicted that the bulky 2-ethylphenyl group would occupy an equatorial position to minimize steric strain. Furthermore, the crystal structure analysis would elucidate the intermolecular interactions, such as potential hydrogen bonds involving the amine N-H group, which dictate how the molecules pack together in the crystal lattice. nih.gov
| Parameter | Description |
|---|---|
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |
| Bond Lengths | The precise distances between bonded atoms (in Ångströms). |
| Bond Angles | The angles between adjacent chemical bonds (in degrees). |
| Torsional Angles | The dihedral angles that define the conformation of the molecule. |
| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and van der Waals forces. |
Broader Academic Research Applications and Contributions to Chemical Science
Development of Chemical Probes for Investigating Biological Systems
The 4-arylpiperidine framework, of which 4-(2-Ethylphenyl)piperidine is a prime example, is a privileged scaffold in the design of chemical probes. These molecular tools are instrumental in dissecting complex biological processes at the molecular level. The strategic placement of the ethyl group at the ortho position of the phenyl ring, combined with the conformational properties of the piperidine (B6355638) ring, allows for the development of ligands with high affinity and selectivity for specific biological targets.
Derivatives of 4-arylpiperidine are frequently utilized in radioligand binding assays to map the distribution and density of receptors in the central nervous system. By radiolabeling these compounds, researchers can visualize and quantify receptor populations, providing critical data for understanding neurological function and disease. For instance, analogs of 4-arylpiperidine have been developed as selective ligands for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov These probes have been essential in studying the role of these transporters in neuropsychiatric disorders.
Furthermore, the this compound scaffold can be functionalized to incorporate fluorescent tags or photoaffinity labels. These modified probes enable researchers to study receptor dynamics, trafficking, and interactions with other proteins in living cells, offering a more dynamic view of biological systems compared to traditional binding assays. The development of such sophisticated molecular tools, stemming from the foundational structure of 4-arylpiperidines, has significantly enhanced our ability to investigate the intricate workings of biological pathways.
Advancements in Synthetic Organic Chemistry Methodologies and Strategies
The pursuit of novel 4-arylpiperidine derivatives, including those with specific substitution patterns like this compound, has been a significant driver for innovation in synthetic organic chemistry. The construction of the C(sp³)-C(sp²) bond between the piperidine and the aryl ring, especially with sterically hindered ortho-substituents, presents a formidable challenge that has spurred the development of more efficient and versatile synthetic methods.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, have emerged as powerful tools for the synthesis of 4-arylpiperidines. researchgate.net Research in this area has focused on developing catalyst systems that can tolerate a wide range of functional groups and effectively couple sterically demanding substrates. The synthesis of compounds like this compound has provided a valuable testbed for optimizing these reaction conditions, leading to milder and more general protocols.
In addition to cross-coupling strategies, other innovative methods have been developed. These include transition metal-catalyzed [4+2] annulation reactions of imines with allenes to construct the piperidine ring with concomitant arylation. nih.gov Furthermore, the functionalization of pre-existing piperidine rings through C-H activation has gained prominence as a step-economical approach to introduce aryl groups. These advancements, often driven by the need to access specific and complex 4-arylpiperidine structures, have broadened the toolkit of synthetic organic chemists and enabled the construction of a diverse array of molecules for biological investigation. A recent modular approach combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling has been shown to dramatically simplify the synthesis of complex piperidines, reducing multi-step processes to just a few steps. ijnrd.org
Insights into Molecular Recognition and Receptor Pharmacology at a Basic Science Level
The study of this compound and its analogs has provided profound insights into the principles of molecular recognition and the pharmacology of various receptors at a fundamental scientific level. The systematic modification of the 4-arylpiperidine scaffold and the subsequent evaluation of these derivatives' binding affinities and functional activities have been instrumental in elucidating the structure-activity relationships (SAR) for several important biological targets.
A significant area of research has been the interaction of 4-arylpiperidines with sigma receptors (σ1 and σ2). nih.govnih.gov These receptors are implicated in a variety of cellular functions and are targets for the development of therapeutics for neurological disorders and cancer. SAR studies on a wide range of 4-arylpiperidine derivatives have revealed the critical role of the substitution pattern on the aryl ring and the nature of the substituent on the piperidine nitrogen in determining affinity and selectivity for σ1 versus σ2 receptors. nih.gov For example, the presence and position of substituents on the phenyl ring can dramatically influence binding, providing a clearer picture of the topology and chemical nature of the receptor's binding pocket.
Emerging Research Avenues and Future Outlook
Development of More Efficient and Stereoselective Synthetic Routes
The synthesis of piperidine (B6355638) derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation. dtic.mil These methods include the catalytic hydrogenation of pyridine (B92270), cyclization of amino alcohols, and various multi-component reactions. dtic.milorganic-chemistry.org However, the development of more efficient and stereoselective routes to specific derivatives like 4-(2-Ethylphenyl)piperidine remains an active area of research.
Recent advances in synthetic methodology have focused on achieving high levels of stereocontrol, which is crucial as the biological activity of chiral molecules can be highly dependent on their stereochemistry. mdpi.com Techniques such as asymmetric catalysis and the use of chiral auxiliaries are being explored to produce enantiomerically pure piperidine derivatives. enamine.net For instance, palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes has been shown to provide chiral β-acetoxylated piperidines with excellent enantioselectivities. organic-chemistry.org The development of novel catalysts and reaction conditions that are both efficient and environmentally benign is a key objective in this field.
| Synthetic Approach | Description | Key Features |
| Catalytic Hydrogenation | Reduction of the corresponding pyridine derivative. | Often requires high pressure and temperature; catalyst choice is crucial for selectivity. dtic.mil |
| Reductive Amination | Cyclization of dicarbonyl compounds with an amine. | A versatile method for creating substituted piperidones, which can be further reduced. chemrevlett.com |
| Aza-Diels-Alder Reaction | Cycloaddition of an imine and a diene. | Provides direct access to tetrahydropyridine (B1245486) intermediates. |
| Ring-Closing Metathesis | Cyclization of a diene containing a nitrogen atom. | A powerful tool for the formation of various ring sizes. |
Expanded In Vitro Biological Target Screening and Profiling
The piperidine moiety is a well-known pharmacophore, and its derivatives have been shown to interact with a wide range of biological targets. ijnrd.orgresearchgate.net Consequently, there is significant interest in the comprehensive biological screening of compounds like this compound to identify potential therapeutic applications. High-throughput screening (HTS) campaigns against diverse panels of receptors, enzymes, and ion channels are essential to uncover novel biological activities.
In vitro assays are critical for determining the potency and selectivity of a compound for its biological target. For example, piperidine derivatives have been investigated for their activity as α1a and α1d adrenergic receptor inhibitors, histamine (B1213489) H3 receptor antagonists, and for their potential in treating neurodegenerative diseases, cancer, and microbial infections. researchgate.netbiomedpharmajournal.orgnih.govresearchgate.net The data generated from these screenings can guide the optimization of the lead compound to improve its pharmacological profile.
Refinement of Computational Models for Predictive Design
Computational chemistry has become an indispensable tool in modern drug discovery. rsc.org Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are used to understand the interactions between a ligand and its target protein at the molecular level. nih.govnih.gov These methods can predict the binding affinity and mode of action of a compound, thereby guiding the design of more potent and selective analogs. researchgate.net
For piperidine derivatives, computational studies have been employed to elucidate the binding modes of these compounds to their targets, such as the sigma 1 receptor. nih.gov By refining these computational models with experimental data, it is possible to create more accurate predictive tools for the de novo design of novel ligands with desired pharmacological properties. nih.gov
Exploration of Stereoisomer-Specific Biological Activities
As this compound is a chiral molecule, it exists as a pair of enantiomers. It is well-established that the stereochemistry of a drug can have a profound impact on its biological activity. mdpi.com The two enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, it is crucial to investigate the biological activities of the individual stereoisomers of this compound.
The synthesis of enantiomerically pure isomers is a prerequisite for these studies. mdpi.com Once obtained, the individual enantiomers can be tested in various biological assays to determine if one isomer is more active or has a better safety profile than the other. This information is vital for the development of a stereochemically pure drug, which can offer significant advantages over a racemic mixture.
Integration of Artificial Intelligence in Compound Design and Synthesis Planning
Q & A
Q. Key Parameters :
Basic: How is structural characterization performed for this compound derivatives?
Answer:
Structural elucidation combines spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Proton and carbon NMR identify substituent positions (e.g., ethylphenyl protons at δ 1.2–1.4 ppm for CH3 and δ 2.5–2.7 ppm for CH2) .
- X-ray Crystallography : Resolves 3D conformation; e.g., piperidine rings adopt chair conformations with substituents in equatorial positions .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
Example : For 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, X-ray analysis revealed a sulfonyl group at the 4-position and a distorted chair conformation .
Advanced: How can researchers resolve contradictions in binding affinity data for piperidine derivatives?
Answer:
Contradictions often arise from receptor subtype selectivity or assay conditions. A case study:
- Case : FB-5-HT2A derivatives showed 10× higher affinity for 5-HT2A receptors than D2 receptors, while BI-5-HT2A had no D2 binding .
- Resolution Strategies :
- Molecular Docking : Compare binding poses to identify steric clashes (e.g., D2 receptor’s hydrophobic pocket rejects bulky substituents) .
- Assay Validation : Use standardized protocols (e.g., radioligand displacement assays with control compounds) .
- Structural Analogues : Test derivatives with modified substituents (e.g., replacing ethyl with methyl to reduce steric hindrance) .
Advanced: What strategies optimize large-scale synthesis of this compound derivatives?
Answer:
Scalable synthesis requires balancing yield, purity, and cost:
- Continuous Flow Reactors : Enhance heat/mass transfer, reducing reaction time (e.g., 30% yield improvement vs. batch methods) .
- Automated Systems : Monitor parameters (pH, temperature) in real-time to minimize byproducts .
- Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. Optimization Table :
| Strategy | Outcome | Reference |
|---|---|---|
| Flow Reactors | 80% yield, 99% purity | |
| Solvent Recycling | 40% cost reduction |
Basic: What biological assays screen this compound derivatives for activity?
Answer:
Common assays include:
- Enzyme Inhibition : Measure IC50 against targets like acetylcholinesterase (e.g., 4-(4-Chlorobenzyl)piperidine showed IC50 = 12 nM) .
- Receptor Binding : Radioligand displacement assays (e.g., 5-HT2A receptor binding using [³H]ketanserin) .
- Cytotoxicity : MTT assays on cell lines (e.g., IC50 > 100 µM indicates low toxicity) .
Q. Protocol Example :
Prepare test compound in DMSO (final conc. 0.1% v/v).
Incubate with enzyme/receptor for 1 hour at 37°C.
Quantify activity via fluorescence or radioactivity .
Advanced: How does substituent position influence biological interactions of piperidine derivatives?
Answer:
Substituent effects are critical for target engagement:
- Electron-Withdrawing Groups (e.g., -SO2) : Enhance binding to polar receptors (e.g., sulfonyl groups in 4-[(4-Methoxyphenyl)sulfonyl]piperidine increase 5-HT2A affinity) .
- Hydrophobic Groups (e.g., -CH2Ph) : Improve membrane permeability (logP > 3) but may reduce solubility .
- Ortho vs. Para Substitution : Para-substituted ethylphenyl groups optimize steric fit in receptor pockets .
Case Study :
4-(4-Chlorobenzyl)piperidine’s chlorobenzyl group increased binding to σ receptors by 50% compared to unsubstituted analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
